N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many drugs due to their versatility and unique physicochemical properties .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives have been synthesized through various chemical reactions, including a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide .Scientific Research Applications
Synthesis and Characterization of Derivatives
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound with potential interest in various scientific research areas. Although direct studies on this specific compound are limited, research on similar benzenesulfonamide derivatives provides insights into the potential applications and characteristics of this class of compounds. For instance, the synthesis and evaluation of various benzenesulfonamide derivatives have been explored for their anticancer properties. Novel aminothiazole-paeonol derivatives, including those with modifications to the benzenesulfonamide structure, have shown significant inhibitory activity against various cancer cell lines, suggesting the potential of these compounds in anticancer research (Tsai et al., 2016).
Photodynamic Therapy Applications
Furthermore, derivatives of benzenesulfonamide have been utilized in the development of photosensitizers for photodynamic therapy, an alternative treatment method for cancer. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have revealed high singlet oxygen quantum yields, essential for effective photodynamic therapy applications. These features indicate the potential use of benzenesulfonamide derivatives, including this compound, in developing new therapeutic agents (Pişkin et al., 2020).
Molecular Structure and Supramolecular Architecture
The molecular structure and crystallographic analysis of similar benzenesulfonamide compounds have been conducted to understand their supramolecular architecture better. Studies like those on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its derivatives highlight the importance of intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, in forming complex two-dimensional and three-dimensional architectures. This research aids in understanding how modifications to the benzenesulfonamide core can influence molecular packing, stability, and potentially, biological activity (Rodrigues et al., 2015).
Potential as COX-2 Inhibitors
Benzenesulfonamide derivatives have also been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, an important target for anti-inflammatory and anticancer drugs. Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of compounds with potent COX-2 inhibitory activity, highlighting the therapeutic potential of benzenesulfonamide derivatives in treating conditions related to COX-2 expression (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor effects . These effects could be due to the interaction of the compound with cellular targets, leading to changes in cellular functions.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor effects , suggesting that they may have significant molecular and cellular effects.
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their potential as drug lead compounds .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-23-16-8-7-13(10-14(16)19)26(21,22)20-11-18(24-2)17-9-12-5-3-4-6-15(12)25-17/h3-10,18,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTAIXQFDWFRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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